molecular formula C19H19NO B5729275 2-methoxy-5-methyl-N-(naphthalen-1-ylmethyl)aniline

2-methoxy-5-methyl-N-(naphthalen-1-ylmethyl)aniline

Cat. No.: B5729275
M. Wt: 277.4 g/mol
InChI Key: ZBNJUZKCPIACDF-UHFFFAOYSA-N
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Description

2-methoxy-5-methyl-N-(naphthalen-1-ylmethyl)aniline is an organic compound with the molecular formula C19H19NO. It is a derivative of aniline, featuring a methoxy group at the 2-position, a methyl group at the 5-position, and a naphthalen-1-ylmethyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-N-(naphthalen-1-ylmethyl)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxy-5-methylaniline and naphthalen-1-ylmethanol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.

    Procedure: The naphthalen-1-ylmethanol is first converted to its corresponding halide (e.g., bromide or chloride) using a halogenating agent like thionyl chloride.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-methyl-N-(naphthalen-1-ylmethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methoxy-5-methyl-N-(naphthalen-1-ylmethyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and dyes.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-methoxy-5-methyl-N-(naphthalen-1-ylmethyl)aniline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-5-methyl-N-(naphthalen-1-ylmethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and materials science .

Properties

IUPAC Name

2-methoxy-5-methyl-N-(naphthalen-1-ylmethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO/c1-14-10-11-19(21-2)18(12-14)20-13-16-8-5-7-15-6-3-4-9-17(15)16/h3-12,20H,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNJUZKCPIACDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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